1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid
Overview
Description
Azilsartan Impurity L acts as a new angipotensin II receptor antagonist in mammals.
Mechanism of Action
Target of Action
Azilsartan Impurity L primarily targets the Angiotensin II Type 1 Receptor (AT1 receptor) . This receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Azilsartan Impurity L acts as an antagonist at the AT1 receptor . It blocks the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking this action, Azilsartan Impurity L helps to lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Azilsartan Impurity L is the renin-angiotensin system . By blocking the AT1 receptor, Azilsartan Impurity L inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and increased water excretion, which in turn lowers blood pressure .
Pharmacokinetics
The bioavailability of Azilsartan Impurity L is about 60% , with a peak plasma concentration reached within 1.5 to 3 hours after administration . It has a half-life of approximately 11 hours . These properties contribute to its effective and sustained blood pressure-lowering effect .
Action Environment
The action of Azilsartan Impurity L can be influenced by various environmental factors. For instance, it shows a greater extent of degradation up to 40% with hydrogen peroxide . It is also degraded up to 38% and 31% with acidic and neutral pH respectively, while it shows greater photostability and dry heat . These factors can affect the stability and efficacy of Azilsartan Impurity L.
Properties
IUPAC Name |
3-[[4-(2-carbamimidoylphenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-2-31-24-27-20-9-5-8-19(23(29)30)21(20)28(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22(25)26/h3-13H,2,14H2,1H3,(H3,25,26)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEVNSRDOQPXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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